molecular formula C₁₈H₂₃NO₆ B026206 N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 63064-49-3

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B026206
CAS No.: 63064-49-3
M. Wt: 349.4 g/mol
InChI Key: RZNDVHTWHYQMRO-LPETVPRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

SR59230A has a wide range of scientific research applications, including:

    Chemistry: Used to study the mechanisms of beta-adrenergic receptors and their interactions with various ligands.

    Biology: Employed in research on cell signaling pathways and receptor functions.

    Medicine: Investigated for its potential therapeutic applications in conditions related to beta-adrenergic receptor dysfunction.

    Industry: Utilized in the development of new pharmaceuticals and research tools

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Chemical Reactions Analysis

Types of Reactions

SR59230A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SR59230A include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products

The major products formed from the reactions of SR59230A depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules or are used in further research applications .

Mechanism of Action

SR59230A exerts its effects by selectively binding to and antagonizing the beta-3 adrenergic receptor. This interaction inhibits the receptor’s normal function, leading to various downstream effects on cell signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of various intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SR59230A is unique in its high selectivity for the beta-3 adrenergic receptor and its ability to penetrate the blood-brain barrier. This makes it a valuable tool for studying the specific functions and mechanisms of beta-3 adrenergic receptors in both central and peripheral tissues .

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)/t13-,14-,15-,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNDVHTWHYQMRO-LPETVPRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460698
Record name Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63064-49-3
Record name Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 5
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 6
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

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